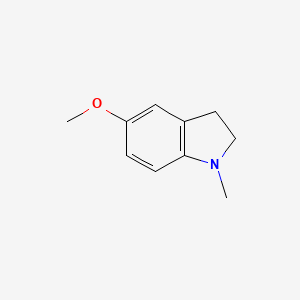

5-Methoxy-1-methylindoline

Description

Structural Significance within Heterocyclic Compound Classes

The indoline (B122111) core is a prevalent structural motif in numerous natural products and pharmacologically active compounds. chemrxiv.orgrsc.org The significance of 5-Methoxy-1-methylindoline lies in the specific substitutions on its core structure. The methoxy (B1213986) group at the 5-position is an electron-donating group, which can influence the electron density of the aromatic ring and, consequently, its reactivity in various chemical transformations. chim.it The methyl group on the nitrogen atom (N-methylation) impacts the compound's physical properties and can sterically and electronically influence reactions at adjacent positions. google.com

The indoline scaffold itself is a reduced form of the indole (B1671886) nucleus, which is a fundamental component of the amino acid tryptophan and numerous alkaloids. mdpi.com The saturation of the C2-C3 bond in the pyrrole (B145914) ring of indole to form indoline alters the planarity and electronic properties of the molecule, offering a different set of synthetic possibilities and biological activities.

Research Context and Emphasis on Substituted Indoline Scaffolds

Research into substituted indoline scaffolds is a vibrant area of organic synthesis. srce.hr Scientists are continually developing new methods for the synthesis and functionalization of these structures due to their proven importance. acs.orgpitt.edu The strategic placement of various substituents on the indoline ring allows for the fine-tuning of a molecule's properties, making them suitable for specific applications.

The interest in substituted indolines extends to their use as precursors for creating more complex heterocyclic systems. For instance, they can be key intermediates in the synthesis of spiro-indoline-heterocycles, which have shown interesting antimicrobial properties. srce.hr Furthermore, the development of catalytic methods for the direct C-H functionalization of indolines is an active area of research, aiming to provide more efficient and selective ways to modify these important scaffolds. chemrxiv.org The study of compounds like this compound contributes to this broader understanding of how substituent effects can be harnessed in the design and synthesis of novel molecules.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related structures and computational models.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 163.099714242 Da |

| Monoisotopic Mass | 163.099714242 Da |

| Topological Polar Surface Area | 12.5 Ų |

Note: The data in this table is based on computational predictions and may differ from experimental values.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5-methoxy-1-methyl-2,3-dihydroindole |

InChI |

InChI=1S/C10H13NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

BACGBOIFTFSBHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 1 Methylindoline

Approaches Involving Indole (B1671886) Precursors

A common and direct strategy for synthesizing indolines involves the reduction of the corresponding indole. This approach leverages the wide availability of synthetic methods for constructing the indole nucleus.

The most direct route to 5-Methoxy-1-methylindoline is the catalytic hydrogenation of its indole counterpart, 5-Methoxy-1-methyl-1H-indole. This reaction involves the reduction of the C2-C3 double bond within the pyrrole (B145914) moiety of the indole ring. This transformation is typically achieved using heterogeneous or homogeneous catalysis under a hydrogen atmosphere.

Heterogeneous catalysts are frequently employed for this purpose due to their efficiency and ease of separation from the reaction mixture. Common catalysts include platinum, palladium, and nickel-based systems. For instance, platinum(IV) oxide (PtO₂, Adams' catalyst) is a well-established catalyst for this type of reduction. The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields and selectivity.

Table 1: Representative Conditions for Catalytic Hydrogenation of Indole Derivatives

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure | Notes |

|---|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | H₂ | Acetic Acid | Room Temp | 1-4 atm | Effective for a wide range of substituted indoles. |

| Palladium on Carbon (Pd/C) | H₂ | Ethanol (B145695) | 25-70 | 1-50 atm | A common and versatile catalyst for indole reduction. |

This table presents generalized conditions for indole hydrogenation; specific parameters for 5-Methoxy-1-methyl-1H-indole may vary.

Beyond catalytic hydrogenation, other chemical reduction methods can be used to convert the indole core to an indoline (B122111). These methods often employ stoichiometric reducing agents and can be advantageous when catalytic hydrogenation is not feasible due to substrate sensitivity or equipment limitations.

One such method involves the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Birch reduction). However, this method can sometimes lead to over-reduction of the benzene (B151609) ring if not carefully controlled. More commonly, reductions with metal hydrides in the presence of an acid are utilized. For example, sodium cyanoborohydride (NaBH₃CN) or triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) are effective systems for the selective reduction of the indole double bond. The acidic medium protonates the indole, making it more susceptible to hydride attack.

De Novo Synthesis Strategies for Substituted Indolines

De novo strategies involve the construction of the indoline ring system from acyclic or non-indolic precursors. A prominent example that can be adapted for this purpose is the Fischer indole synthesis, followed by reduction. nih.gov In a hypothetical application for this target molecule, the synthesis would begin with the reaction of p-anisidine (B42471) (4-methoxyphenylamine) with a suitable ketone or aldehyde to form a phenylhydrazone. Subsequent treatment with an acid catalyst would induce cyclization to form a 5-methoxyindole (B15748) derivative, which could then be N-methylated and reduced to yield this compound.

Another powerful de novo approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an o-iodoaniline. By selecting an appropriately substituted N-methyl-o-iodoaniline and a suitable alkyne, a substituted indole can be formed, which is then reduced to the indoline.

Functional Group Modifications in Indoline Synthesis

An alternative synthetic logic involves starting with a pre-formed indoline or a precursor that can be easily cyclized into one, followed by the introduction of the required methyl and methoxy (B1213986) groups.

If 5-methoxyindoline (B1354788) is available as a starting material, the final synthetic step is the introduction of the methyl group onto the nitrogen atom. This N-methylation is a standard N-alkylation reaction. Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), or methyl tosylate. The reaction is typically carried out in the presence of a base to deprotonate the indoline nitrogen, making it a more effective nucleophile. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. A flow-chemistry approach has also been developed for the N-alkylation of indoline nitrogen atoms, which can improve efficiency and reduce the use of hazardous reagents. epa.gov

Table 2: Common Reagents for N-Methylation of Indolines

| Methylating Agent | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃, NaH | Acetone, DMF, THF | 25-60 |

| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Dichloromethane, Toluene | 0-40 |

The methoxy group at the 5-position is a key feature of the target molecule. Its introduction can be planned at various stages of the synthesis.

One common strategy is to begin with a starting material that already contains the methoxy group. For instance, using p-anisidine or a derivative thereof in a de novo synthesis ensures the methoxy group is correctly positioned from the outset. nih.gov Similarly, syntheses starting from 5-methoxyindole or 5-methoxy-2-oxindole incorporate the methoxy group early in the sequence. chemicalbook.com

Alternatively, the methoxy group can be introduced onto a pre-existing indole or indoline ring through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, 5-bromoindole (B119039) can be converted to 5-methoxyindole by reaction with sodium methoxide (B1231860) in the presence of a copper catalyst. google.com This methoxy-substituted indole can then be carried forward through N-methylation and reduction steps to yield the final product. The formation of aryl methoxides through the methylation of phenols is another fundamental method in organic chemistry. wikipedia.org

Chemical Reactivity and Transformation Pathways of 5 Methoxy 1 Methylindoline

Reactivity of the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the indoline structure is sp³-hybridized, and its lone pair of electrons is localized, making it significantly more nucleophilic and basic compared to the nitrogen atom in its aromatic counterpart, indole (B1671886). In indole, the nitrogen lone pair participates in the aromatic sextet, rendering it less available for reactions. youtube.com The nitrogen in 5-Methoxy-1-methylindoline, being a tertiary amine due to the methyl substituent, readily participates in a variety of chemical reactions.

Its basic character allows it to be protonated by acids to form the corresponding indolinium salt. The nucleophilicity of the nitrogen makes it a site for further alkylation or acylation reactions, although as a tertiary amine, it cannot undergo traditional N-H alkylation or acylation. However, its nucleophilicity is crucial in its role as a ligand in metal-catalyzed reactions. For instance, indoline has been shown to be a more reactive nucleophile than indole in certain coupling reactions, a trait attributed to its higher nucleophilicity. chemrxiv.org The reactivity of the nitrogen is a key factor in derivatization strategies, including its participation as the nucleophilic component in Buchwald-Hartwig amination reactions to form more complex structures.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group (–OCH₃) at the 5-position profoundly influences the reactivity of the entire molecule. It exerts a dual electronic effect on the aromatic ring:

Resonance Effect (+M): The oxygen atom can donate a lone pair of electrons to the benzene (B151609) ring through p-π conjugation. This resonance effect significantly increases the electron density of the aromatic system, particularly at the ortho and para positions (positions 4 and 6). libretexts.org This makes the ring highly activated towards electrophilic aromatic substitution. msu.edu

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring through the sigma bond. libretexts.org

Under specific, often harsh, conditions, the methoxy group itself can undergo reaction. The ether linkage can be cleaved by strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃) to yield the corresponding 5-hydroxyindoline derivative. In certain specialized nucleophilic aromatic substitution reactions, the methoxy group can function as a leaving group, particularly when the reaction is facilitated by reagents that can coordinate to the oxygen atom. ntu.edu.sg

Chemical Transformations of the Ring System

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of both the methoxy group and the indoline nitrogen. msu.eduwikipedia.org Both substituents are ortho-, para-directing.

The 5-methoxy group directs incoming electrophiles to positions 4 (ortho) and 6 (para).

The indoline nitrogen (at position 1) also directs electrophiles to its ortho and para positions, which are positions 2, 7 and 4, 6 respectively on the indoline system. However, for the benzene part, it strongly activates positions 4 and 6.

The synergistic effect of these two groups results in a very high electron density at positions 4 and 6, making them the primary sites for electrophilic attack. Position 7 is ortho to the nitrogen but is generally less favored due to steric hindrance from the adjacent five-membered ring. Position 2 in the pyrrolidine (B122466) ring is not aromatic and thus does not undergo EAS. Therefore, electrophilic substitution is expected to occur predominantly at position 6, and to a lesser extent at position 4.

Below is a table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions.

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 6-Bromo-5-methoxy-1-methylindoline |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-5-methoxy-1-methylindoline |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl-5-methoxy-1-methylindoline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

This table presents predicted products based on established principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂). The benzene ring in this compound is electron-rich, making it generally unreactive towards nucleophiles under standard SNAr conditions.

However, nucleophilic substitution can be induced under specific circumstances. An unprecedented protocol for the nucleophilic amination of methoxy arenes has been reported using a sodium hydride (NaH) and lithium iodide (LiI) composite, where the methoxy group acts as a leaving group. ntu.edu.sg This suggests that under specific activation, the methoxy group on the this compound ring could potentially be displaced by strong nucleophiles. Such transformations are not common but represent a potential pathway for derivatization.

Another potential, albeit high-energy, pathway for nucleophilic attack involves the formation of a benzyne (B1209423) intermediate. This would require extremely strong basic conditions (e.g., sodium amide) and a suitable leaving group on the ring, which is not inherently present in the parent molecule.

Coupling and Derivatization Reactions of the Indoline Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and indole derivatives are frequently used substrates in this context. researchgate.net To utilize this compound in common cross-coupling reactions like Suzuki, Sonogashira, or Heck, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

Following the electrophilic substitution patterns discussed previously, halogenation would selectively occur at the 6-position. The resulting 6-halo-5-methoxy-1-methylindoline is an excellent substrate for a variety of palladium-catalyzed transformations. These reactions allow for the introduction of a wide range of substituents onto the indoline core, demonstrating the synthetic utility of this scaffold.

The table below illustrates potential cross-coupling reactions using a hypothetical 6-Bromo-5-methoxy-1-methylindoline substrate.

| Reaction Name | Coupling Partner | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl-5-methoxy-1-methylindoline |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-5-methoxy-1-methylindoline |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 6-Alkenyl-5-methoxy-1-methylindoline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-Amino-5-methoxy-1-methylindoline |

This table outlines plausible synthetic transformations based on established palladium-catalyzed cross-coupling methodologies.

More advanced methods involving direct C-H activation offer an alternative to pre-functionalization, potentially allowing for direct coupling at the C-6 or C-4 positions, although this would require specific directing groups or catalyst systems to achieve regioselectivity.

Condensation Reactions of this compound

This compound, an electron-rich aromatic compound, is amenable to various condensation reactions, which are crucial for the introduction of new functional groups and the synthesis of more complex molecular architectures. These reactions typically involve an electrophilic attack on the electron-rich benzene ring of the indoline nucleus. The methoxy and the nitrogen atom of the indoline ring act as activating groups, directing substitution primarily to the ortho and para positions relative to the methoxy group, with the C6 position being the most nucleophilic.

One of the most significant condensation reactions for this class of compounds is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of activated aromatic rings using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent attacks the aromatic ring, leading to the formation of an iminium salt, which upon hydrolysis, yields a formyl group (-CHO) attached to the ring. For this compound, this reaction is anticipated to occur at the C6 position due to the strong activating and ortho,para-directing effects of the methoxy group and the nitrogen atom.

Another important class of condensation reactions is the Mannich reaction. This three-component condensation involves an active hydrogen compound (in this case, the aromatic ring of this compound), an aldehyde (commonly formaldehyde), and a secondary amine (such as dimethylamine). The reaction proceeds through the formation of an electrophilic Eschenmoser's salt equivalent, which then undergoes electrophilic aromatic substitution on the indoline ring. Similar to the Vilsmeier-Haack reaction, the aminomethyl group is expected to be introduced at the C6 position.

Furthermore, this compound can undergo condensation with other electrophilic reagents, such as in the reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) under acidic conditions. This reaction is a characteristic test for electron-rich aromatic compounds and results in the formation of a colored product, indicating a condensation event has occurred.

The following table summarizes the key condensation reactions involving this compound, detailing the reactants, reagents, and the expected major products based on established principles of electrophilic aromatic substitution on activated indoline systems.

| Reaction Name | Electrophile | Reagents | Expected Major Product |

| Vilsmeier-Haack Reaction | Dichloromethyliminium ion | DMF, POCl₃ | 6-Formyl-5-methoxy-1-methylindoline |

| Mannich Reaction | Dimethylaminomethyl cation | Formaldehyde, Dimethylamine | 6-(Dimethylaminomethyl)-5-methoxy-1-methylindoline |

| Ehrlich's Reaction | Protonated p-dimethylaminobenzaldehyde | p-Dimethylaminobenzaldehyde, Acid | A diarylmethane dye |

Synthesis and Characterization of 5 Methoxy 1 Methylindoline Derivatives and Analogues

Indoline-2,3-dione Derivatives

Indoline-2,3-dione, commonly known as isatin (B1672199), is a key heterocyclic scaffold in organic synthesis and medicinal chemistry. The introduction of substituents at the N1-position and on the benzene (B151609) ring, such as in 5-Methoxy-1-methylindoline-2,3-dione, allows for the generation of a diverse array of derivatives with varied chemical properties.

Synthesis of this compound-2,3-dione

The synthesis of N-substituted isatins can be achieved through various methods. A common approach involves the N-alkylation of a pre-formed isatin ring. For instance, the synthesis of 1-benzyl-5-methylindoline-2,3-dione (B4741191) has been reported, demonstrating the feasibility of introducing substituents at the N1 position. researchgate.net

A general synthetic route to 5-methoxyisatin (B1196686) starts from 5-methoxyaniline, which reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate, p-methoxyisonitrosoacetanilide. chemicalbook.com This intermediate then undergoes cyclization in the presence of concentrated sulfuric acid to yield 5-methoxyisatin. chemicalbook.com

To obtain the target compound, This compound-2,3-dione , a subsequent N-methylation step would be required. This can typically be achieved by reacting 5-methoxyisatin with a methylating agent, such as methyl iodide, in the presence of a suitable base.

Further Functionalization of Indoline-2,3-diones

The isatin core is highly reactive and amenable to further functionalization. The carbonyl group at the C3 position is a key site for condensation reactions. For example, isatins can react with β-amino amides in the presence of a catalyst like alum in ethanol (B145695) to form complex spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov This reaction demonstrates a versatile method for building molecular complexity from the indoline-2,3-dione framework. The choice of substituted isatins and aminocarboxamides allows for the synthesis of a library of spiro compounds. nih.gov

Tryptamine (B22526) Derivatives Containing an Indoline (B122111) Core

The 5-methoxyindole (B15748) structure is a precursor for the synthesis of various tryptamine derivatives, which are of significant interest in chemical and forensic research.

Synthesis of N,N-Dialkylated Tryptamines from Indole (B1671886) Precursors

A general and effective method for the preparation of N,N-dialkylated tryptamines starts from a substituted indole, such as 5-methoxy-1H-indole or 5-methoxy-2-methylindole. shulginresearch.netgoogle.comgoogle.com The synthesis proceeds through a two-step sequence:

Formation of a Glyoxalylamide Intermediate : The indole precursor is first reacted with oxalyl chloride. shulginresearch.netgoogle.com This reaction forms a reactive acid chloride intermediate (indole-3-yl-glyoxalyl chloride). This intermediate is typically not isolated and is directly reacted with a secondary amine (e.g., dimethylamine) to yield the corresponding N,N-dialkyl glyoxalylamide precursor. shulginresearch.netgoogle.com

Reduction to the Tryptamine : The resulting glyoxalylamide is then reduced to the final N,N-dialkylated tryptamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH4). shulginresearch.net

This synthetic route has been successfully applied to prepare a series of thirteen 5-methoxy-2-methyl-N,N-dialkyltryptamines, demonstrating its versatility. shulginresearch.netresearchgate.net

Structural Variations and Substituent Effects

The synthesis of a range of N,N-dialkylated tryptamines allows for the systematic study of structural variations and their effects on the analytical properties of the molecules. A study describing the preparation of thirteen 5-methoxy-2-methyl-N,N-dialkyltryptamines highlighted the importance of comprehensive analytical characterization for differentiating between isomers and related compounds. shulginresearch.netresearchgate.netnih.gov

The characterization of these derivatives was performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). shulginresearch.netnih.gov Under gas chromatography-electron ionization ion-trap mass spectrometry (GC-EI-IT-MS), in addition to the expected iminium ion base peak, characteristic indole-related ions were observed. nih.gov Chemical ionization-ion-trap tandem mass spectrometry (CI-IT-MS/MS) provided further structural information, aiding in the differentiation of isomers. nih.gov

Table 1: Examples of Synthesized 5-Methoxy-2-methyl-N,N-dialkyltryptamine Derivatives

| Compound Name | R1 | R2 |

|---|---|---|

| 5-Methoxy-2-methyl-N,N-dimethyltryptamine (MMDT) | Methyl | Methyl |

| 5-Methoxy-2-methyl-N,N-diethyltryptamine | Ethyl | Ethyl |

| 5-Methoxy-2-methyl-N-ethyl-N-methyltryptamine | Ethyl | Methyl |

| 5-Methoxy-2-methyl-N,N-dipropyltryptamine | Propyl | Propyl |

| 5-Methoxy-2-methyl-N-isopropyl-N-methyltryptamine | Isopropyl | Methyl |

This table is illustrative and based on the types of derivatives synthesized in the cited literature. shulginresearch.netresearchgate.net

Other Functionalized Analogues Bearing the this compound Framework

Beyond the indoline-2,3-diones and simple tryptamines, the 5-methoxyindole core can be incorporated into more complex molecular architectures. An example of such a functionalized analogue is 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole . nih.gov

This compound serves as an intermediate for the synthesis of various analogues of melatonin (B1676174) (N-acetyl-5-methoxytryptamine). nih.gov Its synthesis involves the reduction of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone using a mixed hydride reagent, typically prepared from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃). The reaction is conducted in a dry ethereal solvent at reduced temperature. nih.gov The resulting molecule features two 5-methoxyindole units linked by a methylene (B1212753) bridge, showcasing a different mode of functionalization compared to the previously discussed derivatives. nih.gov

Based on a thorough search for scientific literature, specific and complete spectroscopic data required to populate the requested article for the compound “this compound” is not available. The search results consistently provide data for a related but structurally different compound, This compound-2,3-dione , which is an oxidized derivative.

Data for the precise compound “this compound,” particularly its High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy analysis, could not be located. While some resources mention the use of this compound as a starting material, they provide spectroscopic data for the resulting product (e.g., 5-methoxy-1-methyl-1H-indole) rather than the reactant itself rsc.org.

Due to the strict instruction to focus solely on "this compound" and not introduce information outside the specified scope, it is not possible to generate the requested article with the required level of scientific accuracy and detail. Presenting data from the related dione (B5365651) compound would violate the core instructions of the prompt. Therefore, the article cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation Methodologies for Indolines

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. In the context of indoline (B122111) derivatives, the absorption of UV radiation primarily involves the excitation of electrons in the aromatic system.

The electronic spectrum of the parent indoline chromophore is closely related to that of indole (B1671886). The key electronic transitions are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π anti-bonding orbital. In indole and its derivatives, two low-energy π → π* transitions, designated as ¹Lₐ and ¹Lₑ according to Platt's notation, dominate the near-UV spectrum. The ¹Lₑ transition is generally lower in energy (appears at a longer wavelength) and is more sensitive to substitution on the benzene (B151609) ring portion of the molecule. nih.gov The ¹Lₐ transition is typically higher in energy and more intense.

For 5-Methoxy-1-methylindoline, the introduction of substituents on the indole core significantly influences the UV-Vis absorption spectrum.

5-Methoxy Group: The methoxy (B1213986) group (-OCH₃) at the 5-position acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. As an electron-donating group, it can engage in resonance with the aromatic ring, which tends to lower the energy of the π* orbitals. This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima for both the ¹Lₐ and ¹Lₑ bands compared to the unsubstituted indole. Studies on 5-hydroxyindole (B134679) and 5-methoxyindole (B15748) have shown that such substitutions can also increase the energy separation between the ¹Lₐ and ¹Lₑ transitions. nih.govresearchgate.net

1-Methyl Group: The methyl group (-CH₃) on the nitrogen atom (position 1) has a less pronounced, but still noticeable, effect. N-alkylation can cause minor shifts in the absorption bands.

| Compound | Solvent | λₘₐₓ ¹Lₑ (nm) | λₘₐₓ ¹Lₐ (nm) | Reference |

|---|---|---|---|---|

| Indole | Cyclohexane | ~287 | ~265 | nih.gov |

| 5-Hydroxyindole | Cyclohexane | ~308 | ~275 | nih.gov |

| 5-Methylindole (B121678) (product) | - | 296 | - | researchgate.net |

| 5-Methoxyindole (product) | - | 296 | - | researchgate.net |

Specialized Electronic Spectroscopy (e.g., Rotationally Resolved Electronic Spectra for related methoxyindoles)

To obtain a more profound understanding of the molecular structure and electronic properties of indoline derivatives in both their ground and excited states, high-resolution specialized spectroscopic techniques are employed. A prime example is rotationally resolved electronic spectroscopy, which provides exquisitely detailed information that is averaged out in conventional spectroscopic methods. This technique has been successfully applied to 5-methoxyindole (5MOI), a closely related compound to the indoline derivative . scispace.comnih.gov

Rotationally resolved electronic spectra of the vibrationless origin and several vibronic bands of 5-methoxyindole have been measured and analyzed. nih.gov These studies provide unambiguous insights into the molecule's conformational preferences and the nature of its low-lying excited states.

Key Research Findings from 5-Methoxyindole Studies:

Conformational Analysis: The methoxy group in 5MOI can exist in two planar conformations relative to the indole ring: syn and anti. High-resolution spectroscopic analysis has definitively shown that all observed vibronic bands originate from a single conformer, which was identified as the anti-conformer. scispace.comnih.gov This conformer is the more stable of the two in the ground state. acs.org

Electronic State Characterization: In the parent indole molecule, the two lowest excited singlet states, ¹Lₐ and ¹Lₑ, are very close in energy, leading to strong vibronic coupling that complicates its spectrum. However, in 5-methoxyindole, the methoxy substituent induces a significant energy shift. Ab initio calculations, supported by experimental data, show that the energy gap between the ¹Lₐ and ¹Lₑ states is larger than 4000 cm⁻¹. scispace.comnih.govaip.org This large separation minimizes vibronic coupling between the two states, resulting in a spectrum that is markedly different and more "well-behaved" than that of indole. nih.gov

Structural Parameters: The analysis of the rotationally resolved spectra allows for the precise determination of the molecule's rotational constants in both the ground (S₀) and the first electronically excited (S₁) states. These constants are directly related to the molecule's moments of inertia and thus its geometry. Furthermore, techniques like electronic Stark spectroscopy, when applied to the high-resolution spectra of 5MOI, enable the determination of the magnitude and direction of the electric dipole moments in both the ground and excited states. aip.org

The detailed parameters obtained from these specialized techniques are crucial for benchmarking quantum chemical calculations and providing a complete picture of the molecule's photophysical properties.

| Parameter | Ground State (S₀) | Excited State (S₁) | Reference |

|---|---|---|---|

| Rotational Constant A (MHz) | 2556.5 | 2475.9 | scispace.com |

| Rotational Constant B (MHz) | 1024.1 | 991.2 | scispace.com |

| Rotational Constant C (MHz) | 730.8 | 707.9 | scispace.com |

| Dipole Moment |µ| (Debye) | 2.20 | 1.83 | aip.org |

Mechanistic Investigations in Indoline Chemistry Relevant to 5 Methoxy 1 Methylindoline

Mechanistic Pathways of Indoline (B122111) Core Formation (e.g., Hydrogenation Mechanisms)

The most direct and atom-economical method for the synthesis of the indoline core is the hydrogenation of the corresponding indole (B1671886). Due to the aromatic stability of the indole ring, this transformation presents a significant challenge, often requiring catalytic activation to disrupt the aromatic system. nih.gov

Catalytic Hydrogenation:

The catalytic hydrogenation of indoles to indolines is a widely studied process, with mechanisms varying depending on the catalyst and reaction conditions. Both heterogeneous and homogeneous catalysts are employed.

Heterogeneous Catalysis: Platinum on carbon (Pt/C) is a common heterogeneous catalyst for this transformation. Mechanistic studies suggest that the reaction is often promoted by the addition of a Brønsted acid. nih.gov The proposed mechanism involves the following key steps:

Protonation: The Brønsted acid protonates the C3 position of the indole ring. This step is crucial as it disrupts the aromaticity of the heterocyclic ring, making it more susceptible to reduction. nih.gov

Formation of Iminium Intermediate: The protonation leads to the formation of a reactive iminium ion intermediate. dicp.ac.cn

Hydrogenation: The activated iminium species is then hydrogenated on the surface of the metal catalyst to yield the indoline product. nih.gov The use of water as a solvent has been shown to be effective in this process, offering a green chemistry approach. nih.gov

Homogeneous Catalysis: Homogeneous catalysts, particularly those based on palladium (Pd), iridium (Ir), and rhodium (Rh), offer high efficiency and the potential for asymmetric synthesis. dicp.ac.cnchinesechemsoc.org

Palladium-Catalyzed Hydrogenation: Mechanistic studies involving palladium catalysts, often in combination with a strong Brønsted acid activator, reveal a stepwise ionic hydrogenation pathway. dicp.ac.cn Isotope-labeling experiments and spectroscopic analysis have identified the protonated iminium salt as a key intermediate. dicp.ac.cn The activation of hydrogen gas is a heterolytic process, facilitated by the palladium complex, which then delivers a hydride to the iminium intermediate. dicp.ac.cn

Iridium-Catalyzed Hydrogenation: Iridium complexes, particularly with chiral ligands, are effective for asymmetric hydrogenation. The mechanism is believed to involve the in-situ generation of an iminium ion from the indole with the assistance of a Brønsted acid. Anion-binding activation between the catalyst and the substrate plays a critical role in achieving high reactivity and stereoselectivity. chinesechemsoc.org

Frustrated Lewis Pair (FLP) Catalysis: Metal-free hydrogenation can be achieved using triarylboranes as catalysts, which act as frustrated Lewis pairs. The mechanism involves the activation of H₂ across the Lewis acidic borane (B79455) and a Lewis basic site on the indole substrate (either the C3 position or the nitrogen atom of the resulting indoline). This process can exhibit an "olefin-to-nitrogen switching" of Lewis bases during the H₂-cleavage steps. nih.gov

The following table summarizes different catalytic systems used for the hydrogenation of indoles to indolines.

| Catalyst System | Activator/Co-catalyst | Key Mechanistic Feature | Reference |

| Pt/C | p-Toluenesulfonic acid | Acid-induced protonation at C3 to disrupt aromaticity. | nih.gov |

| Palladium Complex | Strong Brønsted Acid | Stepwise outer-sphere and ionic hydrogenation via an iminium salt intermediate. | dicp.ac.cn |

| Iridium/ZhaoPhos | Brønsted Acid | Anion-binding activation between catalyst and in situ generated iminium ion. | chinesechemsoc.org |

| B(C₆F₅)₃ (FLP) | None | H₂ activation across the borane and a Lewis basic site on the substrate. | nih.gov |

Other Formation Pathways:

Besides hydrogenation, indoline cores can be formed through other mechanistic routes, such as radical additions of xanthates to N-allylanilines, which proceed via a radical cyclization mechanism. researchgate.net

Reaction Mechanisms of Chemical Transformations Involving the Indoline Moiety

The indoline moiety, while being a saturated heterocyclic system, possesses reactive sites that allow for a variety of chemical transformations. The reactivity is centered around the nitrogen atom (N1), the adjacent C2 position, and the C3 position. nih.gov

Electrophilic Substitution: Unlike the electron-rich indole which readily undergoes electrophilic substitution at C3, the indoline ring is less reactive. nih.govyoutube.com However, reactions can be directed to specific positions. For instance, chlorination of the indole moiety with hypochlorous acid can lead to the formation of a 2-X-3-Cl-indoline structure (where X can be OH or OCl) through initial electrophilic attack at C3 followed by nucleophilic addition. rsc.org

N-Functionalization: The nitrogen atom of the indoline is a nucleophilic center and readily participates in reactions such as alkylation, acylation, and arylation. pharmaguideline.com

C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds. Palladium-catalyzed reactions have been developed to introduce functional groups at various positions of the indoline ring, often involving mechanisms of directed C-H activation. acs.org

Cycloaddition Reactions: The C2=C3 double bond equivalent in the precursor indoles is prone to cycloaddition reactions. nih.gov While the indoline itself is saturated, dearomatization reactions of indoles can lead to indoline derivatives through cycloaddition pathways, such as the inverse-electron-demand Diels-Alder reaction. dntb.gov.ua

Ring-Opening Reactions: Under certain conditions, the indoline ring can undergo cleavage. Mechanistic studies on the chlorination of the indole moiety have shown that ring-opening pathways can occur at the N1–C2 and C2–C3 bonds of the resulting indoline intermediates. rsc.org

Reactions with Aldehydes and Ketones: In the presence of acid catalysts, indoles react with aldehydes and ketones to form indol-3-ylcarbinols. This reactivity highlights the nucleophilic character of the C3 position, a key feature in many multi-component reactions that can lead to complex indoline-containing structures. nih.govpharmaguideline.comnih.gov

The reactivity of the indole/indoline core is summarized in the table below.

| Position | Type of Reaction | Mechanistic Aspect | Reference |

| N1 | Alkylation, Acylation | Nucleophilic attack by the nitrogen lone pair. | pharmaguideline.com |

| C2 | C-H Functionalization | Metal-catalyzed activation. | acs.org |

| C3 | Electrophilic Attack (on indole) | Formation of a stabilized cationic intermediate (iminium ion). | dicp.ac.cnyoutube.com |

| C2-C3 Bond | Hydrogenation, Cycloaddition (on indole) | Reduction of the π-bond or participation in concerted/stepwise cycloadditions. | dicp.ac.cndntb.gov.ua |

| N1-C2 / C2-C3 Bonds | Ring Opening | Cleavage under specific oxidative/chlorination conditions. | rsc.org |

Stereochemical Aspects and Enantioselective Synthesis

The synthesis of enantiomerically pure indolines is of great importance due to their prevalence in chiral drugs and natural products. dicp.ac.cn Asymmetric hydrogenation of indoles is the most direct approach to access chiral indolines.

Mechanism of Enantioselection in Hydrogenation: In asymmetric hydrogenation, the stereochemical outcome is determined in the hydride transfer step from the chiral metal-hydride complex to the prochiral iminium intermediate. dicp.ac.cn

Dynamic Kinetic Asymmetric Transformation: The process often involves a classical dynamic kinetic asymmetric transformation. The initial protonation of the indole at C3 creates a chiral center. If this protonation is reversible and faster than the subsequent hydrogenation, one of the rapidly equilibrating iminium ion enantiomers can be selectively hydrogenated by the chiral catalyst. dicp.ac.cn

Controlling Stereochemistry: High enantioselectivity is often achieved through specific interactions between the substrate and the chiral catalyst. For instance, in a Pd-catalyzed system, hydrogen bonding between the N-H of the iminium salt and an oxygen atom of a coordinated trifluoroacetate (B77799) ligand in an eight-membered-ring transition state has been proposed to be responsible for the high stereocontrol. dicp.ac.cn In the case of 2,3-disubstituted indoles, two contiguous chiral centers are formed, with the stereochemistry being set by both the asymmetric protonation and the asymmetric hydrogenation steps. dicp.ac.cn

Organocatalytic Approaches: Chiral Brønsted acids can catalyze the enantioselective transfer hydrogenation of indole derivatives. organic-chemistry.org In this metal-free approach, a Hantzsch ester often serves as the hydrogen source. The chiral Brønsted acid activates the indole substrate and facilitates the stereoselective hydride transfer from the Hantzsch ester. organic-chemistry.org

Bimetallic Relay Catalysis: Complex trisubstituted indolines can be synthesized enantioselectively using bimetallic relay catalysis. For example, a Rh(II)/chiral N,N'-dioxide-Sc(III) complex system has been used for the asymmetric intramolecular trapping of ammonium (B1175870) ylides with enones, affording optically active 2,2,3-trisubstituted indolines with high diastereo- and enantioselectivity. nih.gov

The table below outlines various approaches to the enantioselective synthesis of indolines.

| Method | Catalyst Type | Chiral Source | Key Mechanistic Feature for Stereocontrol | Reference |

| Asymmetric Hydrogenation | Homogeneous Metal Catalyst | Chiral Ligand (e.g., on Pd or Ir) | Selective hydrogenation of one enantiomer of a rapidly equilibrating iminium intermediate; guided by non-covalent interactions. | dicp.ac.cn |

| Transfer Hydrogenation | Organocatalyst | Chiral Brønsted Acid | Chiral acid-catalyzed activation and stereoselective hydride transfer from a hydrogen donor (e.g., Hantzsch ester). | organic-chemistry.org |

| Bimetallic Relay Catalysis | Bimetallic Complex (e.g., Rh/Sc) | Chiral N,N'-dioxide Ligand | Asymmetric intramolecular trapping of catalytically generated ammonium ylides. | nih.gov |

Applications of 5 Methoxy 1 Methylindoline in Organic Synthesis and Materials Science

As a Versatile Synthetic Intermediate and Building Block

5-Methoxy-1-methylindoline serves as a valuable building block in organic synthesis due to the electronic properties conferred by the methoxy (B1213986) and N-methyl groups. The methoxy group at the 5-position is an electron-donating group, which enhances the nucleophilicity of the aromatic ring, particularly at the C4 and C6 positions, making it susceptible to electrophilic substitution reactions. The N-methyl group, on the other hand, protects the nitrogen atom, preventing unwanted side reactions and directing reactivity towards other parts of the molecule.

While specific research detailing the extensive use of this compound as a synthetic intermediate is not widely documented, the reactivity of analogous 5-methoxyindole (B15748) derivatives provides a strong indication of its potential applications. chim.it For instance, methoxy-activated indoles are known to participate in a variety of chemical transformations, including electrophilic substitutions, metal-catalyzed cross-coupling reactions, and cycloadditions. chim.it The indoline (B122111) core of this compound can be dehydrogenated to the corresponding indole (B1671886), 5-Methoxy-1-methylindole, which further expands its synthetic utility. This transformation can be achieved using various oxidizing agents, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The versatility of the related compound 5-methoxyindole as a synthetic intermediate is well-established. It can be functionalized at various positions to create a diverse range of derivatives. For example, Vilsmeier-Haack formylation typically occurs at the C3 position of the indole ring, providing a gateway to a multitude of other functional groups.

Table 1: Reactivity of Methoxy-Activated Indoles

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| Vilsmeier-Haack | POCl3, DMF | C3 | Indole-3-carboxaldehyde |

| Mannich Reaction | CH2O, R2NH | C3 | Gramine derivatives |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C3 | 3-Acylindoles |

| Nitration | HNO3, H2SO4 | C3, C6 | Nitroindoles |

This table represents the general reactivity of methoxy-activated indoles, which is indicative of the potential reactivity of the indole derived from this compound.

Role in the Construction of Complex Heterocyclic Systems (e.g., Cyclopentaindolones, Indolylquinoxalines)

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and materials science. While direct evidence for the use of this compound in the synthesis of cyclopentaindolones and indolylquinoxalines is scarce in the reviewed literature, the general synthetic strategies for these classes of compounds often involve indole or indoline precursors.

Cyclopentaindolones: The synthesis of cyclopentaindolones, which feature a fused cyclopentane (B165970) ring on the indole framework, can be approached through various synthetic routes. One common strategy involves the intramolecular cyclization of appropriately substituted indole derivatives. For instance, an indole bearing a carboxylic acid or a related functional group at the C2 or C3 position can be cyclized onto the adjacent position of the indole nucleus or the benzene (B151609) ring. Given that this compound can be converted to the corresponding indole, it could potentially serve as a precursor to a substrate for such cyclization reactions.

Indolylquinoxalines: Quinoxaline (B1680401) derivatives are known for their wide range of biological activities. The synthesis of indolylquinoxalines typically involves the condensation of an indole derivative containing a 1,2-dicarbonyl moiety with a substituted o-phenylenediamine (B120857). researchgate.net Alternatively, an o-phenylenediamine can be reacted with an α-halo-ketoindole derivative. While no specific examples utilizing this compound were found, its corresponding indole derivative could be functionalized to incorporate the necessary dicarbonyl or α-halo-keto functionality for the construction of the quinoxaline ring.

Table 2: General Synthetic Approaches to Indole-Based Heterocycles

| Target Heterocycle | General Precursors | Key Reaction Type |

| Cyclopentaindolone | Substituted Indole-carboxylates | Intramolecular Friedel-Crafts acylation |

| Indolylquinoxaline | Indole-2,3-dione, o-phenylenediamine | Condensation |

| Indolylquinoxaline | 3-(α-Bromoacetyl)indole, o-phenylenediamine | Condensation/Cyclization |

This table outlines general synthetic strategies and does not specifically detail the use of this compound.

Precursors for Photochromic Materials (e.g., Dihetarylethenes from related methoxyindoles)

Photochromic materials are compounds that can reversibly change their color upon exposure to light. Dihetarylethenes are a prominent class of photochromic compounds that have been extensively studied for applications in optical data storage, molecular switches, and smart windows. osi.lv These molecules typically consist of two heterocyclic aromatic rings linked by a perfluorocyclopentene or a maleic anhydride (B1165640) bridge.

The photochromic properties of dihetarylethenes are highly dependent on the nature of the heterocyclic rings. While the direct use of this compound as a precursor for dihetarylethenes has not been reported, indole derivatives have been incorporated into these photochromic systems. The electron-rich nature of the indole ring system can influence the absorption spectra and the switching properties of the dihetarylethene.

The synthesis of indole-based dihetarylethenes would involve the coupling of a functionalized indole derivative with the central ethene bridge. For example, a lithiated indole could be reacted with octafluorocyclopentene. The methoxy group in the 5-position of the indole derived from this compound could potentially be used to tune the electronic properties of the resulting photochromic molecule, thereby influencing its color and switching behavior.

Table 3: Components of Dihetarylethene Photochromic Molecules

| Component | Function | Example |

| Heterocyclic Aryl Unit | Photosensitive core, determines absorption spectra | Thiophene, Furan, Indole |

| Ethene Bridge | Connects the aryl units, facilitates cyclization | Perfluorocyclopentene, Maleic anhydride |

| Substituents on Aryl Unit | Tune electronic properties and switching behavior | Methoxy, Alkyl, Halogen |

This table provides a general overview of the components of dihetarylethenes and includes indole as a potential heterocyclic unit.

Computational and Theoretical Chemistry Studies on Indoline Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Hartree-Fock (HF) and post-HF methods are used, but Density Functional Theory (DFT) has become particularly prominent for its balance of accuracy and computational cost. researchgate.net

For the indoline (B122111) core, these calculations can elucidate key electronic properties. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. banglajol.info

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. banglajol.info This information is vital for predicting how 5-Methoxy-1-methylindoline might interact with other molecules, such as biological receptors or reactants in a chemical synthesis. For substituted indolines, studies have shown how different functional groups alter the MEP and, consequently, the sites susceptible to electrophilic or nucleophilic attack. dergipark.org.tr

| Mulliken Charges | Distribution of partial atomic charges throughout the molecule. | Identifies reactive atoms within the structure. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling encompasses a range of techniques used to build, visualize, and simulate the behavior of molecules. A key application in the study of bioactive compounds like indoline derivatives is molecular docking. cloud-cme.com Docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). cloud-cme.comnih.gov

The process involves placing the ligand into the binding site of the receptor and sampling various conformations and orientations to find the most stable binding pose. cloud-cme.com This stability is evaluated using a scoring function, which estimates the binding free energy. cloud-cme.com A more negative docking score generally implies a more stable interaction and a higher binding affinity. cloud-cme.comnih.gov

For indoline-based compounds, docking studies are instrumental in rational drug design. By simulating the interaction of this compound with a specific protein target, researchers can:

Identify Key Interactions: Pinpoint specific amino acid residues in the receptor that form hydrogen bonds, van der Waals interactions, or other non-covalent bonds with the ligand. nih.gov

Predict Binding Affinity: Rank different indoline derivatives based on their predicted binding scores to prioritize candidates for synthesis and experimental testing. nih.gov

Guide Structural Modifications: Understand how adding, removing, or changing functional groups on the indoline scaffold might enhance or diminish binding to the target.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-receptor complex over time. mdpi.combiotechrep.ir MD simulations provide a more realistic picture of the interaction by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of quantum mechanical methods used to investigate the electronic structure of many-body systems. nih.gov It has become a workhorse in computational chemistry for studying organic molecules due to its favorable scaling and accuracy. mdpi.com In DFT, the properties of a molecule are determined from its electron density. mdpi.com

Applications of DFT to indoline systems are diverse and provide deep insights:

Geometry Optimization: DFT is used to find the most stable three-dimensional structure of a molecule by minimizing its energy. jmchemsci.com For this compound, this would provide precise bond lengths, bond angles, and dihedral angles. researchgate.net

Vibrational Analysis: After geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net This allows for the theoretical assignment of experimental spectra.

Reaction Mechanism Studies: DFT can be used to map out the energy profile of a chemical reaction involving an indoline derivative. This includes locating transition states and calculating activation energies, which helps in understanding reaction kinetics and mechanisms. nih.gov

Calculation of Molecular Properties: A wide range of electronic and chemical properties can be calculated with high accuracy using DFT, including ionization potential, electron affinity, chemical hardness, and electrophilicity, which are all crucial for understanding reactivity. jmchemsci.com

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d), 6-311++G(d,p)) is critical for the accuracy of DFT results. nih.govresearchgate.netechemcom.com Studies on related indole (B1671886) and indoline compounds have demonstrated that functionals like B3LYP often provide results in good agreement with experimental data for both geometries and vibrational frequencies. researchgate.netsci-hub.se

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on chemical activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule dictates its activity. nih.gov

For a series of indoline derivatives, a QSAR study focused on chemical activity would involve the following steps:

Data Set Compilation: A group of indoline analogs with experimentally measured chemical activity (e.g., reaction rates, inhibition constants) is assembled. nih.gov

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each molecule. These can be categorized as:

Constitutional: Based on the 2D structure (e.g., molecular weight, atom counts).

Topological: Describing atomic connectivity.

Geometrical (3D): Related to the 3D shape of the molecule.

Quantum Chemical: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, atomic charges). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Once a validated QSAR model is established, it can be used to predict the chemical activity of new, untested indoline derivatives, including this compound. This allows for the virtual screening of large libraries of compounds and the rational design of new molecules with enhanced activity, thereby saving significant time and resources in the discovery process. nih.govjmchemsci.com

Biological Activity and Mechanistic Insights of 5 Methoxy 1 Methylindoline Derivatives Excluding Clinical/safety Data

Enzyme Inhibition Mechanisms

Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition by Indoline-Based Compounds

The design of multi-target drugs is a significant strategy in medicinal chemistry, particularly for complex biological processes. Indoline-based compounds have been identified as effective dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade. nih.govacs.org

Initial computational screening of an in-house library identified several indoline-based compounds as potential 5-LOX inhibitors. acs.org Subsequent enzymatic and cellular assays confirmed these findings, highlighting an indoline (B122111) derivative, compound 43 , as a notable 5-LOX inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 0.45 ± 0.11 μM against the isolated enzyme. acs.org This discovery guided the development of further analogues to optimize dual-target activity.

Through extensive in vitro investigation, additional indoline derivatives were identified as potent dual 5-LOX/sEH inhibitors. acs.orgacs.org One of the most promising compounds, 73 , demonstrated potent and balanced inhibition of both enzymes, with IC₅₀ values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH, respectively. acs.orgacs.org The mechanism of this dual inhibition involves the specific interaction of the indoline scaffold with the active sites of both enzymes, effectively blocking their catalytic activity. acs.org

| Compound | Target Enzyme | IC₅₀ (μM) |

| 43 | 5-LOX | 0.45 ± 0.11 |

| 73 | 5-LOX | 0.41 ± 0.01 |

| 73 | sEH | 0.43 ± 0.10 |

Phosphodiesterase (PDE) Inhibition (e.g., PDE5, PDE9 by indole-based compounds)

The indole (B1671886) moiety, a structural relative of indoline, is prevalent in many bioactive molecules and has been utilized to develop potent phosphodiesterase 5 (PDE5) inhibitors. nih.govacs.org PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various signaling pathways. mdpi.com

By modifying previously synthesized quinoline (B57606) and naphthyridine compounds to incorporate an indole scaffold, researchers have developed novel PDE5 inhibitors. nih.gov A key structural modification involved replacing an amine group with an amide, which led to the identification of a highly potent analogue, compound 14a . This indole-based compound exhibited an IC₅₀ of 16.11 nM against PDE5. nih.govacs.org

Molecular docking simulations provided insight into the inhibition mechanism, highlighting the critical role of the amide group in the drug-target interaction. nih.gov The simulations showed that the amide functionality forms key hydrogen bonds within the catalytic site of PDE5, contributing significantly to the compound's high affinity and inhibitory potency. acs.org The inhibitory activities of several indole analogues against PDE5 are detailed below. acs.org

| Compound | PDE5 Inhibition (%) at 10 μM | IC₅₀ (μM) |

| 5a | 80 | 1.87 ± 0.11 |

| 5e | 78 | 1.98 ± 0.15 |

| 5g | 75 | 2.11 ± 0.13 |

| 14a | 98 (at 0.5 μM) | 0.016 ± 0.001 |

| Sildenafil | 99 (at 10 nM) | 0.003 ± 0.0002 |

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly expressed in neutrophils that plays a role in innate immunity. nih.govpatsnap.com It catalyzes the formation of reactive oxidants, such as hypochlorous acid. nih.govpatsnap.com Research has shown that microbiota-derived tryptophan metabolites, which are indole-containing molecules, can act as potent and selective inhibitors of MPO. nih.govnih.gov

These indole compounds inhibit MPO at physiologically relevant concentrations. nih.gov The mechanism of action involves the direct interaction and binding of the indole structure with the MPO enzyme. nih.govnih.gov This binding effectively blocks the chlorinating activity of MPO, which is a reliable marker of its enzymatic function. nih.gov Techniques such as microscale thermophoresis and saturation-transfer difference nuclear magnetic resonance (STD-NMR) have confirmed the direct binding between indoles and MPO. nih.govnih.gov This inhibition appears to be competitive, suggesting that indole metabolites may compete with MPO substrates at the enzyme's active site. nih.govresearchgate.net

Cholinesterase and Cyclooxygenase (COX-1/COX-2) Inhibition (by related methoxyindoles)

Cholinesterase Inhibition: The indole scaffold has been used to design inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govresearchgate.net Indole derivatives have been synthesized as analogues of donepezil, a known AChE inhibitor. In these designs, the indole moiety acts as a bioisosteric substitute for the indanone ring of donepezil. nih.gov

The indole ring of these compounds can interact with the peripheral anionic site (PAS) of the AChE enzyme, specifically with residues like Trp84. researchgate.net Furthermore, linkers such as an acetamido group have been shown to be important for inhibitory activity by forming hydrogen bonds with residues like Phe121 and Phe288 in the AChE active site. nih.govresearchgate.net One such derivative, 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione (IIId) , was identified as a particularly potent AChE inhibitor. nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition: Derivatives based on a 1,3-dihydro-2H-indolin-2-one (oxindole) structure have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Certain compounds from this class, such as 4e , 9h , and 9i , demonstrated good inhibitory activity against COX-2, with IC₅₀ values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. nih.gov Similarly, a series of 7-methoxy indolizine (B1195054) derivatives were designed as bioisosteres of the non-selective COX inhibitor indomethacin. mdpi.com The most promising of these, diethyl 3-(4-cyanobenzyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) , emerged as a potent COX-2 inhibitor with an IC₅₀ of 5.84 µM. mdpi.com Molecular modeling studies suggest that these compounds are more likely to be selective COX-2 inhibitors, with hydrophobic interactions being the major contributor to their inhibitory activity. nih.govmdpi.com

| Compound | Target Enzyme | IC₅₀ (μM) |

| 4e | COX-2 | 2.35 ± 0.04 |

| 9h | COX-2 | 2.422 ± 0.10 |

| 9i | COX-2 | 3.34 ± 0.05 |

| 5a | COX-2 | 5.84 |

| Indomethacin | COX-2 | 6.84 |

Receptor Interaction Mechanisms

Serotonin (B10506) Receptor Binding (by related indole/indoline structures)

The indole scaffold is a key privileged structure in drug design, and its derivatives are potent ligands for various serotonin (5-HT) receptors. nih.gov The specific interactions between these ligands and receptor subtypes are dictated by the substitution patterns on the indole ring.

Molecular docking studies of indole derivatives with the 5-HT₁A receptor have revealed key binding interactions. The protonated nitrogen of the ligand typically forms an ionic bond with the Asp3.32 residue of the receptor. nih.gov Additional stabilizing interactions include hydrophobic interactions with residues such as Trp6.48, Phe6.51, and Phe6.52. nih.gov Furthermore, a hydrogen bond can form between the nitrogen hydrogen of the indole moiety and the side chain of Ser5.43. nih.gov

In the case of the 5-HT₂A receptor, an additional hydrogen bond is often formed between the NH group of the indole moiety and the side chain of Thr3.37. nih.gov The affinity of various indole derivatives for different serotonin receptor subtypes has been quantified, demonstrating the versatility of this scaffold in targeting the serotonergic system.

| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₆ (Ki, nM) | 5-HT₇ (Ki, nM) |

| D2AAK5 | 130 | 32 | N/A | N/A | N/A |

| D2AAK6 | 220 | 120 | N/A | N/A | N/A |

| D2AAK7 | 100 | 150 | N/A | N/A | N/A |

| Compound 1 | >10000 | 272 | N/A | 8400 | >10000 |

| Compound 4 | >10000 | 430 | N/A | 11 | >10000 |

| 8-OH-DPAT | 0.8 | 3981 | 3981 | 1995 | 100 |

N/A indicates data not available in the provided sources.

Aryl Hydrocarbon Receptor (AhR) Modulation (by methoxyindoles)

Methoxyindoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolizing enzymes and various physiological functions, including cell cycle, apoptosis, and immune response. mdpi.com Research into the effects of various methylated and methoxylated indoles on the transcriptional activity of AhR has revealed that these compounds can act as full agonists, partial agonists, or antagonists. mdpi.comnih.gov

The mechanism of AhR activation involves the binding of a ligand to the receptor in the cytoplasm. mdpi.com This binding event causes the receptor to be released from its cochaperones and translocate into the nucleus. mdpi.com Inside the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences, known as Aryl Hydrocarbon Receptor Response Elements (AHREs), regulating the expression of target genes. mdpi.com

Studies using reporter gene assays have demonstrated that the substitution pattern on the indole ring dictates the nature and efficacy of AhR modulation. nih.govresearchgate.net For instance, 7-Methoxyindole (7-MeO-indole) has been shown to be an effective agonist of AhR. mdpi.comnih.gov Research confirmed that compounds like 7-MeO-indole induce significant nuclear translocation of AhR and promote its binding to the promoter region of target genes, such as CYP1A1. mdpi.comresearchgate.net

Conversely, other indole derivatives act as AhR antagonists. mdpi.comresearchgate.net Molecular docking studies suggest that both agonists and antagonists likely occupy the same binding pocket on the receptor but adopt unique binding modes that determine their functional outcome. nih.govresearchgate.net The specific chemical structure of the indole compound is a critical determinant of its activity as an AhR modulator. nih.govresearchgate.net

| Compound | Effect on AhR | Key Findings |

|---|---|---|

| 7-Methoxyindole | Agonist | Induces substantial nuclear translocation of AhR and enriched binding to the CYP1A1 promoter. mdpi.comresearchgate.net |

| Various Methoxyindoles | Agonists & Antagonists | Activity is dependent on the specific chemical structure and substitution pattern on the indole ring. nih.govresearchgate.net |

Neurochemical System Interactions (molecular-level pathways)

The neurochemical interactions of 5-methoxyindole (B15748) derivatives involve multiple molecular pathways. 5-Methoxyindole-2-carboxylic acid (5MICA) has demonstrated neuroprotective effects against ischemic stroke injury. lktlabs.com Its mechanism of action includes the inhibition of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH), which contributes to neuroprotection against ischemic damage. lktlabs.com

Other related compounds, such as 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), interact with the serotonergic system, acting as a nonselective serotonin (5-HT) receptor agonist. nih.gov Its metabolism is primarily mediated by monoamine oxidase A (MAO-A) through deamination and by the cytochrome P450 enzyme CYP2D6 via O-demethylation to its active metabolite, bufotenine. nih.gov Furthermore, the parent compound 5-Methoxyindole may function as an agonist at 5-HT3 receptors. nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The indole ring structure, particularly with a methoxy (B1213986) substitution, is associated with significant antioxidant and free radical scavenging properties. tandfonline.com The electron-rich nature of the indole nucleus makes it a reactive center for neutralizing oxidants. tandfonline.com The mechanism of action primarily involves the donation of an electron or a hydrogen atom to neutralize unstable free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and nucleic acids. lktlabs.comnih.gov

Studies on various pineal indoles have shown that compounds like 5-methoxytryptamine (B125070) and 5-methoxytryptophol (B162933) are potent inhibitors of lipid peroxidation in brain, liver, and kidney tissues. nih.gov Additionally, 5-methoxyindole-3-acetic acid has been shown to effectively suppress the formation of superoxide (B77818) radicals, while other 5-hydroxyindoles can inhibit hydroxyl radical generation. nih.gov The presence of an electron-donating methoxy group on the phenolic ring is known to increase the stability of the resulting free radical, enhancing antioxidant activity. researchgate.net Unlike some other antioxidants, certain indole derivatives like indole-3-propionic acid (IPA) and indole-3-acetamide (B105759) (IPAM) can neutralize highly reactive hydroxyl radicals without generating pro-oxidant intermediates. lktlabs.com

| Compound/Derivative | Antioxidant Mechanism | Specific Action |

|---|---|---|

| 5-Methoxytryptamine | Free Radical Scavenging | Potently inhibits lipid peroxidation. nih.gov |

| 5-Methoxytryptophol | Free Radical Scavenging | Inhibits lipid peroxidation. nih.gov |

| 5-Methoxyindole-3-acetic acid | Radical Suppression | Potently suppresses superoxide radical formation. nih.gov |

| General 5-Methoxy Indoles | Hydrogen/Electron Donation | The methoxy group enhances the stability of the resulting free radical. researchgate.net |

Antimicrobial Action Mechanisms

Indole derivatives, including those with substitutions at the 5-position, have demonstrated the ability to kill a range of both Gram-positive and Gram-negative bacterial pathogens. nih.govmdpi.com While the precise mechanism for 5-methoxy-1-methylindoline is not fully elucidated, research on closely related compounds like 5-methylindole (B121678) offers significant insights.

A proposed molecular mechanism for the antimicrobial action of these indole derivatives is the disruption of the bacterial cell's electrochemical potential. nih.gov It is suggested that these compounds may act as proton ionophores, which shuttle protons across the cytoplasmic membrane. nih.gov This action would dissipate the proton motive force, which is essential for critical cellular processes such as ATP synthesis and transport. The reduction of the electrochemical potential can also interfere with cell division by preventing the formation of the FtsZ ring, a prerequisite for bacterial cytokinesis. nih.gov Additionally, some antimicrobial agents can cause membrane damage and disrupt the respiratory chain, leading to DNA leakage and cell death.

Q & A

What are the common synthetic routes for 5-Methoxy-1-methylindoline and its derivatives?

Level : Basic

Methodological Answer :

The synthesis typically involves acid-catalyzed condensation of indole derivatives with aldehydes or ketones. For example, bis-indolylalkanes (BIAs) like 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole are synthesized by reacting 5-methoxyindole with benzaldehyde derivatives under HCl catalysis in ethanol . Key steps include:

- Reagent selection : Use of stoichiometric equivalents to avoid side reactions.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures.

- Characterization : NMR, IR, and mass spectrometry for structural confirmation.

Table 1 : Yield Comparison for Acid-Catalyzed Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | Ethanol | 80 | 72 |

| H₂SO₄ | MeOH | 70 | 65 |

How is the crystal structure of this compound derivatives characterized?

Level : Basic

Methodological Answer :

X-ray crystallography is the gold standard. For example, the title compound in exhibits:

- Bond angles : C3–C4–C5 = 120.2° and C18–C17–C7 = 128.73° .

- Torsional parameters : Dihedral angles between indole rings (e.g., 85.3°).

- Packing analysis : Hydrogen-bonding networks (N–H···O) stabilize the lattice.

Table 2 : Key Crystallographic Parameters

| Parameter | Value (Å/°) |

|---|---|

| C–C bond length | 1.39–1.42 |

| C–O bond length | 1.36 |

| N–H···O distance | 2.12 |

How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Level : Advanced

Methodological Answer :

Optimization involves screening catalysts (Lewis acids vs. Brønsted acids) and solvents. For instance:

- Catalyst effects : FeCl₃ or ZnCl₂ may enhance electrophilic substitution in indole derivatives.

- Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may reduce regioselectivity.

- Reaction monitoring : Use TLC or in-situ IR to track intermediates.

Table 3 : Catalyst Screening Results

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| FeCl₃ | DCM | 6 | 78 |

| ZnCl₂ | Toluene | 8 | 68 |

| HCl | Ethanol | 12 | 72 |

How to address contradictions in reported biological activities of this compound derivatives?

Level : Advanced

Methodological Answer :

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., MCF-7 for anti-cancer studies) and incubation times .

- Dose-response curves : Establish EC₅₀ values across multiple replicates.

- Metabolic stability checks : Test compounds in liver microsomes to rule out rapid degradation.

Example : A study showing anti-proliferative activity in breast cancer cells (Ge et al., 1996) may conflict with inactive results due to differences in serum-free vs. serum-containing media .

What strategies are effective in enhancing the pharmacokinetic properties of this compound through structural modification?

Level : Advanced

Methodological Answer :

Strategies include:

- Salt formation : Hydrochloride salts (e.g., 5-methoxy-2,3-dihydro-1H-inden-2-amine HCl) improve aqueous solubility .

- Prodrug design : Acetylation of hydroxyl groups to enhance membrane permeability.

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) to modulate metabolic stability.

Table 4 : Solubility of Derivatives

| Derivative | Solubility (mg/mL) | LogP |

|---|---|---|

| Parent compound | 0.8 | 2.1 |

| Hydrochloride salt | 12.4 | 1.3 |

| Acetylated derivative | 3.5 | 1.8 |

How do stereochemical variations impact the biological activity of this compound derivatives?

Level : Advanced

Methodological Answer :

Stereochemistry critically affects receptor binding. For example:

- Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate R/S isomers.

- Docking studies : Compare binding affinities of enantiomers to target proteins (e.g., serotonin receptors).

- In vitro assays : Test isomers in cell-based models to correlate configuration with activity.

Table 5 : Activity of Enantiomers

| Isomer | IC₅₀ (µM) | Target Receptor |

|---|---|---|

| R | 0.45 | 5-HT₂A |

| S | 1.2 | 5-HT₂A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products